1-allyl-N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide - 941898-60-8

1-allyl-N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Catalog Number: EVT-2961473
CAS Number: 941898-60-8
Molecular Formula: C20H17FN2O3
Molecular Weight: 352.365
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an FDA-approved drug used as a potentiator in cystic fibrosis treatment, specifically for patients with the ∆F508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. It acts by improving the chloride channel function of the defective CFTR protein. []

Relevance: Ivacaftor shares a significant structural resemblance with 1-allyl-N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide. Both compounds possess a central quinoline-3-carboxamide core. While the substituents on the nitrogen of the carboxamide group and the quinoline ring differ, the core structure similarity highlights their relationship within the broader family of quinoline-based compounds. Notably, both are investigated for their biological activities related to protein function and therapeutic potential. []

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector being studied for its potential in treating cystic fibrosis caused by the ∆F508 mutation. It aims to improve the cellular processing of the ∆F508-CFTR protein, thus enhancing its functionality. []

Relevance: While structurally distinct from 1-allyl-N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, this compound's relevance stems from its application in cystic fibrosis research. The paper discusses the compound in the context of combination therapies alongside potentiators like Ivacaftor, which shares structural similarities with the target compound. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound represents another investigational corrector being investigated for its therapeutic potential in cystic fibrosis, specifically for its ability to enhance the cellular processing of ∆F508-CFTR. []

Relevance: Although structurally different from 1-allyl-N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, this compound is relevant because it falls under the same category of cystic fibrosis therapeutics – correctors. Its inclusion in the paper alongside potentiators like Ivacaftor, which shares a core structure with the target compound, highlights the interconnected nature of drug development and research for complex diseases. []

N-((3S,5S,7S)-adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (KD2)

Compound Description: KD2 is a potential PET ligand investigated for imaging cannabinoid receptor type 2 (CB2) in the brain. []

Relevance: KD2 and 1-allyl-N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide belong to the same class of quinoline-3-carboxamide derivatives. They share the core quinoline-3-carboxamide structure, with variations in the substituents attached to the nitrogen of the carboxamide and the quinoline ring. []

8-butoxy-N-(2-fluoro-2-phenylethyl)-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (KP23)

Compound Description: Similar to KD2, KP23 is another potential PET ligand studied for imaging CB2 in the brain. []

Relevance: KP23 is structurally related to 1-allyl-N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide as both belong to the quinoline-3-carboxamide class of compounds. They share a core structure consisting of a quinoline ring with a carboxamide group at the 3-position. While the substituents on the nitrogen of the carboxamide and the quinoline ring differ, the shared core structure indicates a close structural relationship. []

4-Hydro­xy-1-methyl-2-oxo-N-(4-oxo-2-propyl-3,4-di­hydro­quinazolin-3-yl)-1,2-di­hydro­quinoline-3-carbox­amide

Compound Description: This compound is the subject of a crystallographic study, focusing on its molecular structure and hydrogen bonding patterns. []

Relevance: Structurally, this compound is closely related to 1-allyl-N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide. Both compounds share a nearly identical core structure consisting of a 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide moiety. The main difference lies in the substituents on the nitrogen of the carboxamide, with the related compound featuring a 4-oxo-2-propyl-3,4-dihydroquinazolin-3-yl group. This close structural resemblance highlights their belonging to the same family of substituted quinoline-3-carboxamides. []

3-(3-(Alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids

Compound Description: This group of compounds represents a series of derivatives synthesized and studied for their biological activity. []

Relevance: These compounds share a significant structural similarity with 1-allyl-N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide. They possess a common 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide core. The primary difference lies in the substituent at the 1-position of the quinoline ring. In the related compounds, this position is substituted with a 3-(alkylcarbamoyl)propanoic acid group, while in the target compound, it is an allyl group. This structural similarity suggests that these compounds might exhibit similar chemical properties or biological activities. []

1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides

Compound Description: This group of compounds represents a series of derivatives synthesized and evaluated for their analgesic properties. []

Relevance: This group shares a significant structural resemblance with 1-allyl-N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide. Both possess a common 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide core structure. The main difference lies in the presence of dimethoxy substituents at positions 6 and 7 of the quinoline ring in the related compounds. The shared core structure with specific substitutions suggests potential similarities in their chemical properties and biological activities, particularly regarding potential analgesic effects. []

3-(3-acetoxyalkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids

Compound Description: This group of compounds represents a series of derivatives that have been synthesized and structurally characterized. []

Relevance: These compounds bear a strong structural similarity to 1-allyl-N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide. Both share a core 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide structure. The key distinction lies in the substituent at the 1-position of the quinoline ring. The related compounds have a 3-(3-acetoxyalkylcarbamoyl)propanoic acid group at this position, while the target compound features an allyl group. This close structural similarity points to their shared chemical backbone and potential for analogous chemical behavior. []

Properties

CAS Number

941898-60-8

Product Name

1-allyl-N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide

Molecular Formula

C20H17FN2O3

Molecular Weight

352.365

InChI

InChI=1S/C20H17FN2O3/c1-3-10-23-16-7-5-4-6-14(16)18(24)17(20(23)26)19(25)22-13-9-8-12(2)15(21)11-13/h3-9,11,24H,1,10H2,2H3,(H,22,25)

InChI Key

OEQVCBCRAZPEOD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.